molecular formula C22H32BN3O4 B13723997 Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester

Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester

Cat. No.: B13723997
M. Wt: 413.3 g/mol
InChI Key: QORKTNBOMMJTQU-UHFFFAOYSA-N
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Description

Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester typically involves multiple steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining stringent control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction of the ester groups results in the formation of alcohols .

Scientific Research Applications

Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in applications such as enzyme inhibition and molecular recognition . The compound’s ability to participate in these interactions is mediated by the electronic and steric properties of the boronic ester group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester is unique due to its combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to form stable yet reversible covalent bonds with nucleophiles makes it particularly valuable in applications requiring precise molecular interactions .

Properties

Molecular Formula

C22H32BN3O4

Molecular Weight

413.3 g/mol

IUPAC Name

benzyl N-propyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]carbamate

InChI

InChI=1S/C22H32BN3O4/c1-6-12-25(20(27)28-17-18-10-8-7-9-11-18)13-14-26-16-19(15-24-26)23-29-21(2,3)22(4,5)30-23/h7-11,15-16H,6,12-14,17H2,1-5H3

InChI Key

QORKTNBOMMJTQU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(CCC)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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